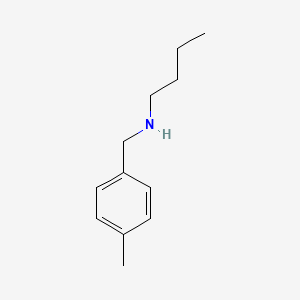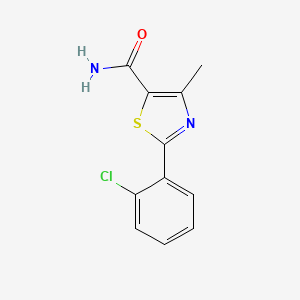
2-(2-Chlorophenyl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chlorophenyl)-4-methylthiazole-5-carboxamide” is a complex organic compound. It contains a chlorophenyl group, a methylthiazole group, and a carboxamide group . The chlorophenyl group is a phenyl group with a chlorine atom attached . The methylthiazole group is a thiazole ring with a methyl group attached. The carboxamide group is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chlorophenyl, methylthiazole, and carboxamide groups would each contribute distinct structural features .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the properties of its constituent groups. For example, the chlorine atom in the chlorophenyl group might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the properties of its constituent groups. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Environmental Impact of Chlorophenols
Chlorophenols, including 2-chlorophenol and its derivatives, have been evaluated for their environmental impact. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with their persistence in the environment depending on the presence of adapted microflora capable of biodegrading them. The study by Krijgsheld and Gen (1986) highlights that while bioaccumulation is expected to be low, the organoleptic effects of chlorophenols are significant, impacting the aquatic environment (K. Krijgsheld & A. D. Gen, 1986).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to thiazole compounds, have been reviewed for their antitumor activities. The review by Iradyan et al. (2009) covers various imidazole derivatives, including bis(2-chloroethyl)amino derivatives, highlighting their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, such as 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, for in vivo measurement of amyloid in the brain of Alzheimer's disease patients represents a significant application in neurology. Nordberg (2007) discusses the potential of these ligands in early detection and evaluation of antiamyloid therapies in Alzheimer's disease (A. Nordberg, 2007).
Environmental Toxicity and Herbicide Research
Research on the environmental toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorophenol compound, provides insights into the effects of such chemicals on ecosystems and human health. Zuanazzi et al. (2020) conducted a scientometric review to identify global trends and gaps in the research on 2,4-D, highlighting the need for further investigation into its biological impacts (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-6-9(10(13)15)16-11(14-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCFKCJIMRMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-methylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)

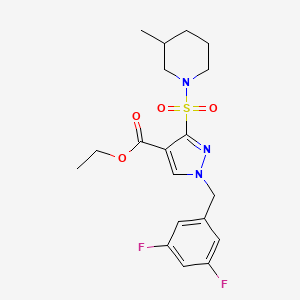
![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)
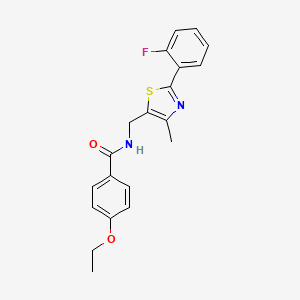

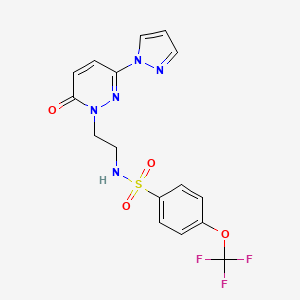
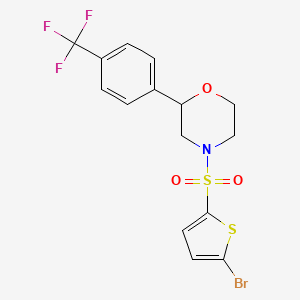
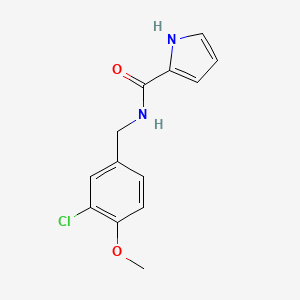
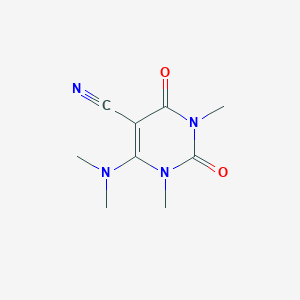
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
